REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([O:12]C)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[CH3:14][NH:15][CH2:16][CH2:17][NH2:18]>O1CCCC1>[NH2:1][C:2]1[C:3]([C:10]([NH:18][CH2:17][CH2:16][NH:15][CH3:14])=[O:12])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1
|
Name
|
|
Quantity
|
20 g
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Type
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reactant
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)OC
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CNCCN
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an inert atmosphere for 30 hours
|
Duration
|
30 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 61.2 mmol | |
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |